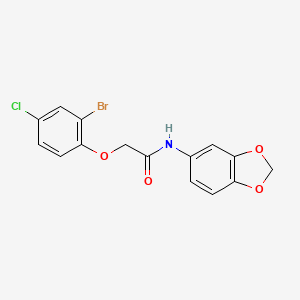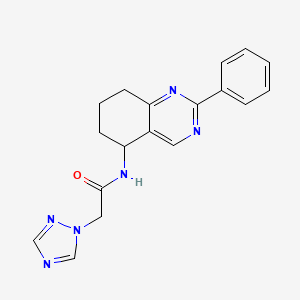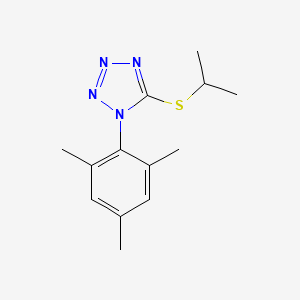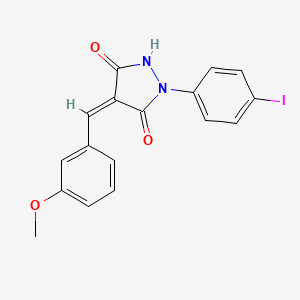
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BRD-7929, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide exerts its inhibitory effect on BET proteins by binding to the acetyl-lysine recognition pocket of the bromodomain, thereby preventing the interaction between the BET protein and acetylated histones. This leads to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is its high selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as high concentrations of the compound may be required to achieve the desired effect in some experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity may limit its use in clinical applications.
Future Directions
There are several potential future directions for the research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of interest is the identification of biomarkers that can predict the response to N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide treatment in cancer patients. Another area of research is the development of more potent and selective BET inhibitors based on the structure of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. Additionally, the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide in combination with other drugs or therapies for cancer treatment is also a promising direction for future research.
Conclusion:
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is a chemical compound that has shown great potential for various scientific research applications, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide and its derivatives may lead to the development of novel therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide has been found to have potential applications in various scientific research fields. It has been shown to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This makes N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide a promising candidate for the treatment of cancer and other diseases that are associated with dysregulated gene expression.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-11-5-9(17)1-3-12(11)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJRMCMROXDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)

![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)


![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)
